Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate
Description
Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate is an α,β-unsaturated ester characterized by a cyclohexene ring substituted with three methyl groups and an acrylate moiety. This compound is structurally related to terpenoid derivatives, which are often utilized in fragrance, flavor, and pharmaceutical industries due to their complex cyclic frameworks and reactive functional groups.
Properties
CAS No. |
92369-26-1 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
ethyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-5-16-13(15)9-8-12-11(2)7-6-10-14(12,3)4/h8-9H,5-7,10H2,1-4H3/b9-8+ |
InChI Key |
SGHXYRRAFDSHBV-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate typically involves the esterification of 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, especially at the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted acrylates.
Scientific Research Applications
Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of coatings, adhesives, and fragrances.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic attributes of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate can be contextualized against related α,β-unsaturated esters and cyclohexene derivatives. Below is a comparative analysis based on available evidence and inferred properties:
Key Observations :
Structural Complexity: this compound features a simpler cyclohexene backbone compared to the imidazo-pyrrolo-pyrazine derivatives in .
Synthetic Accessibility: The Suzuki-Miyaura coupling method described in highlights the feasibility of synthesizing α,β-unsaturated esters with complex substituents . This contrasts with the hypothetical synthesis of this compound, which may involve simpler Friedel-Crafts or esterification protocols.
Functional Group Reactivity :
- The ethyl acrylate group in all compounds enables nucleophilic attack at the β-position. However, the electron-withdrawing effects of the heterocyclic system in ’s compounds likely enhance electrophilicity compared to the purely hydrocarbon-substituted cyclohexene in the target compound.
Potential Applications: The imidazo-pyrrolo-pyrazine derivatives in are tailored for pharmaceutical applications (e.g., kinase inhibitors) due to their nitrogen-rich aromatic systems . In contrast, this compound’s structural similarity to ionones (cyclic terpenoids) suggests utility in fragrance formulations or as a precursor for vitamin A analogs.
Biological Activity
Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate (CAS No. 92369-26-1) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables, case studies, and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C14H22O
- Molecular Weight : 222.323 g/mol
- Density : 0.981 g/cm³
- Boiling Point : 294.1°C at 760 mmHg
These properties are essential for understanding its behavior in biological systems and potential applications in various fields such as agriculture and pharmaceuticals .
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of plant growth regulation and potential therapeutic applications.
Plant Growth Regulation
Research indicates that this compound may exhibit auxin-like activity, which is crucial for plant growth and development. Auxins are a class of plant hormones that regulate various aspects of growth, including cell elongation, root formation, and response to light and gravity.
Case Study: Auxin-like Activity
A study conducted on the effects of various synthetic compounds on maize (Zea mays L.) growth revealed that certain concentrations of this compound stimulated vegetative growth significantly. The study reported:
| Concentration (M) | Growth Index Increase (%) |
|---|---|
| 30% | |
| 45% | |
| 50% |
These results suggest that the compound can enhance biomass accumulation and overall plant vigor when applied at optimal concentrations .
The mechanism through which this compound exerts its biological effects appears to involve interaction with plant hormone pathways. It may mimic natural auxins or influence their synthesis or degradation in plants.
Photosynthetic Enhancement
In addition to promoting growth, the compound has been shown to enhance photosynthetic activity in treated plants. In a controlled experiment, chlorophyll content increased by an average of:
| Chlorophyll Type | Increase (%) |
|---|---|
| Chlorophyll a | 36% |
| Chlorophyll b | 28% |
| Total Chlorophyll | 32% |
This enhancement is critical for improving the efficiency of photosynthesis and overall plant health .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that while the compound has beneficial effects on plant growth, further studies are needed to evaluate its safety for human exposure and environmental impact.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate?
- Methodological Answer : The compound can be synthesized via esterification of 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylic acid with ethanol, followed by dehydration using solid acid catalysts like TiO₂. Reactive distillation may optimize yield by removing water and driving equilibrium .
- Key Considerations : Catalyst selection (e.g., TiO₂ for high selectivity), solvent-free conditions to minimize side reactions, and spectroscopic monitoring (FT-IR, NMR) to confirm intermediate formation.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement ) resolves bond lengths and angles. For example, cyclohexenyl ring puckering and ester conformation can be analyzed.
- Spectroscopy : H/C NMR identifies substituent positions (e.g., cyclohexenyl protons at δ 5.2–5.8 ppm, ester carbonyl at ~170 ppm).
- Databases : Cross-validate with PubChem (InChIKey: ZMTBGVBNTHTBEC-UHFFFAOYSA-N) and ECHA entries for consistency .
Q. What physical properties are critical for handling this compound in experimental workflows?
- Key Properties :
| Property | Value/Description | Reference Source |
|---|---|---|
| Boiling Point | ~250–270°C (estimated) | Computational |
| Solubility | Low in water; soluble in ethanol | ECHA |
| Stability | Sensitive to light/heat; store inert | PubChem |
- Experimental Tips : Use inert atmospheres during reactions and low-temperature storage to prevent polymerization.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the α,β-unsaturated ester moiety is prone to Michael additions .
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., TiO₂ surfaces) to optimize adsorption geometries .
- Case Study : A similar acrylate ester showed 98% conversion over TiO₂ in dehydration reactions, validated by DFT-predicted transition states .
Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Twinning/Disorder : The bulky cyclohexenyl group may cause crystal twinning; use SHELXD for twin-law identification .
- Data Quality : High-resolution data (≤0.8 Å) is critical. For low-resolution data, supplement with restraints on bond lengths/angles from analogous structures (e.g., 3,3,5-trimethylcyclohexyl acrylate ).
- Validation : Cross-check refinement metrics (R-factor ≤5%, wR₂ ≤10%) and Hirshfeld surface analysis for packing interactions .
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Methodological Answer :
- Process Optimization :
- Reactive Distillation : Separate ethyl acrylate intermediates in situ to prevent oligomerization .
- Catalyst Regeneration : Use fluidized-bed reactors to remove carbon deposits on TiO₂ .
- Analytical Monitoring : GC-MS tracks byproducts (e.g., dimerization products at m/z 350–400).
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for similar acrylate esters—how to reconcile?
- Analysis : Variations in TiO₂ surface area (10–150 m²/g) and reaction conditions (e.g., solvent vs. solvent-free) lead to conflicting activity data.
- Resolution : Normalize turnover frequency (TOF) to catalyst surface area and use standardized testing protocols (e.g., 24-h batch reactor runs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
